
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Descripción general
Descripción
Synthesis Analysis
- The synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol involves the preparation of the compound by hydroxylation of 4-(4-chloro-1,2,5-thiadiazol-3-yl) morpholine followed by condensation with 2-(chloromethyl) oxirane, yielding 4-(4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl) morpholine. This compound is further treated with 2-amino-2-methyl propan-1-ol to afford the target compound (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Molecular Structure Analysis
- The molecular structure of related compounds has been elucidated using spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the molecular organization and interactions within the compound (Banu et al., 2013).
Chemical Reactions and Properties
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol derivatives exhibit various chemical reactions, leading to the formation of compounds with potential biological activities. For example, its reaction with aldehydes affords 5-ylidene derivatives, which have been screened for antitumor activity (Horishny, Chaban, & Matiychuk, 2020).
Physical Properties Analysis
- The physical properties of compounds related to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, such as solubility and crystal structure, have been investigated. These studies reveal important information about the compound's behavior in different environments and its potential for forming specific crystal structures (Bredikhin et al., 2015).
Chemical Properties Analysis
- The chemical properties, including the antibacterial and antifungal activities of derivatives, have been explored. These studies help in understanding the reactivity and potential applications of these compounds in various fields (Asundaria et al., 2010).
Aplicaciones Científicas De Investigación
Inhibitors of Phosphoinositide 3-kinase : Derivatives of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, specifically 4-(1,3-Thiazol-2-yl)morpholine derivatives, are known to be potent and selective inhibitors of phosphoinositide 3-kinase. This property makes them useful in xenograft models of tumor growth (Alexander et al., 2008).
Precursor in Photovoltaic Material Synthesis : The compound 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine serves as a precursor in the synthesis of various photovoltaic materials, indicating its role in material science (Gudim et al., 2021).
Synthesis of Enantiomerically Enriched Compounds : The lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol is utilized in preparing enantiomerically enriched compounds, as demonstrated in the synthesis of timolol (Kamal et al., 2008).
Crystal Packing and Conformation in Drug Development : The synthetic precursor of timolol, 3-(4-Morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, exhibits "guaifenesin-like" crystal packing and has a distinct main chain conformation, contributing to drug development research (Bredikhin et al., 2015).
Antitubercular and Antifungal Activities : Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives have shown significant antitubercular and antifungal activities (Syed et al., 2013).
Antimicrobial and Anti-Inflammatory Properties : Various 1,3,4-thiadiazole derivatives, including morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole, have demonstrated anti-inflammatory, analgesic, and antibacterial activities (Hussein et al., 2011).
Inhibitors of the PI3K-AKT-mTOR Pathway : 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, has been applied in novel inhibitors of the PI3K-AKT-mTOR pathway, demonstrating the versatility of morpholine derivatives in therapeutic research (Hobbs et al., 2019).
Cytotoxicity in Cancer Cell Lines : Some 1,3,4-thiadiazole derivatives have shown cytotoxicity on cancer cell lines, suggesting potential for more efficient therapy strategies (Gür et al., 2020).
Propiedades
IUPAC Name |
4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZILHYAJBUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184249 | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
CAS RN |
30165-97-0 | |
| Record name | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate specified impurity D [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQD3RT10O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
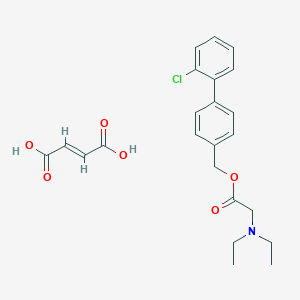

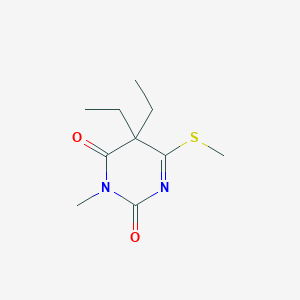
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)


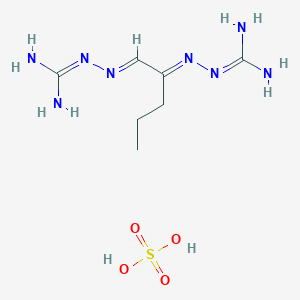
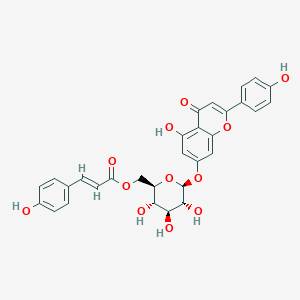
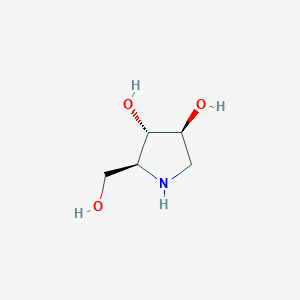

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)
![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)